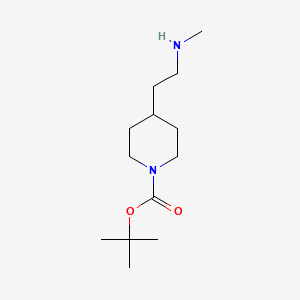

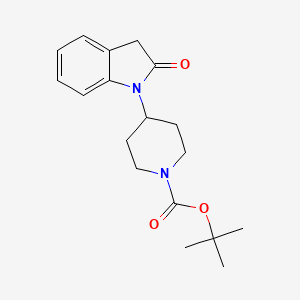

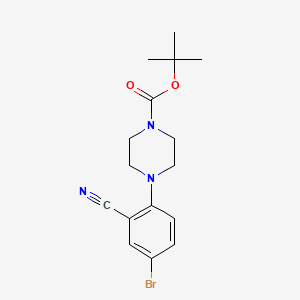

![molecular formula C11H19NO3 B592338 Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-59-2](/img/structure/B592338.png)

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

説明

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the CAS Number: 207405-59-2 . It has a molecular weight of 213.28 and its IUPAC name is (1S,4R)-tert-butyl 6-hydroxy-2-azabicyclo [2.2.1]heptane-2-carboxylate .

Physical And Chemical Properties Analysis

The compound has a boiling point of 310.3±25.0°C . It is a solid at room temperature . The compound should be stored at 2-8°C . The exact mass is 213.13600 and it has a LogP value of 1.31450 .科学的研究の応用

Synthesis of Enantiomerically Pure Compounds : An efficient route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed. This method offers significant improvements over traditional routes and is scalable for producing kilogram amounts (Maton et al., 2010).

Development of Amino Acid Analogs : The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogs has been reported. This involves a series of reactions starting from L-serine, leading to the production of protected glutamate analogs (Hart & Rapoport, 1999).

Piperidine Derivative Synthesis : Research has been conducted on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. This includes the conversion of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate into various N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Development of 3-Hydroxypiperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been described. This compound acts as a new scaffold for the preparation of substituted piperidines (Harmsen et al., 2011).

Synthesis of Azaspiro Compounds : Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed. This compound is useful for selective derivation on the azetidine and cyclobutane rings (Meyers et al., 2009).

Preparation of Glycosidase Inhibitors and Peptide Analogues : Synthesis of enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane has been achieved, yielding new leads as glycosidase inhibitors and scaffolds for peptide analogues (Moreno‐Vargas et al., 2003).

Synthesis of Chiral Amino Acids : A method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids has been reported. This method is useful for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

Safety And Hazards

The compound has been classified with the hazard codes H302, H315, H318, H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

将来の方向性

Tert-butyl 6-hydroxy-2-azaspiro [3.3]heptane-2-carboxylate, a similar compound, is used in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This suggests that Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate might also have potential applications in the pharmaceutical industry.

特性

IUPAC Name |

tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABFVGKPNHVSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709559 | |

| Record name | tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

207405-59-2 | |

| Record name | tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

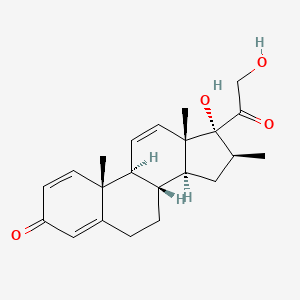

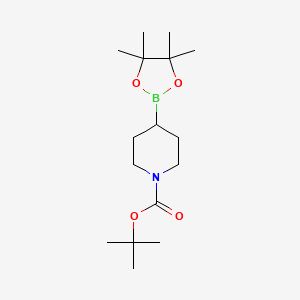

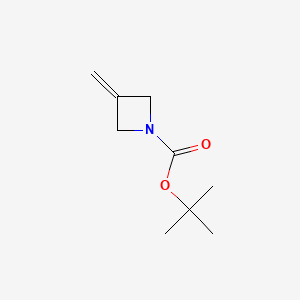

![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)